The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that may exhibit biological activity due to their unique structural features. The compound's molecular formula is with a molecular weight of approximately 439.56 g/mol.
This compound can be classified under the category of benzodiazoles and pyrrolidinones, which are known for their diverse pharmacological properties. The benzodiazole moiety often contributes to the compound's biological activity, while the pyrrolidinone framework may enhance its stability and solubility characteristics. The presence of substituents such as 2,6-dimethylphenoxy and 2-methylphenyl further modifies its chemical behavior and potential interactions.
The synthesis of this compound typically involves multi-step organic reactions, including:
These synthetic routes require careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of this compound can be represented by its InChI and SMILES notations:
InChI=1S/C28H29N3O2/c1-19-9-4-6-13-24(19)31-18-22(17-26(31)32)28-29-23-12-5-7-14-25(23)30(28)15-16-33-27-20(2)10-8-11-21(27)3/h4-14,22H,15-18H2,1-3H3
c1ccc2[n](c(C3CN(c4ccccc4C)C(C3)=O)nc2c1)CCOc1c(cccc1C)C
The structure features a pyrrolidinone core attached to a benzodiazole ring, which is further substituted with a phenoxy group. This complex architecture is crucial for its potential biological interactions.
The chemical reactivity of this compound may include:
These reactions are essential for understanding how this compound behaves in biological systems and how it can be modified for enhanced activity.
The physical properties of this compound include:
Chemical properties may include:
Thermal properties such as melting point and boiling point are not well-documented but can be inferred from similar compounds.
This compound may have various applications in scientific research, particularly in medicinal chemistry:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: